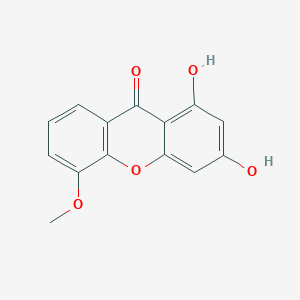

1,3-dihydroxy-5-methoxy-9H-xanthen-9-one

Overview

Description

1,3-dihydroxy-5-methoxy-9H-xanthen-9-one is a member of the class of xanthones. It is a plant metabolite and is a member of xanthones, a polyphenol, and an aromatic ether .

Molecular Structure Analysis

The molecular formula of this compound is C14H10O5 . Its molecular weight is 258.23 g/mol . The structure of this compound has been determined using various techniques, including 1D and 2D NMR experiments .Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 258.05282342 g/mol . The topological polar surface area is 76 Ų . It has a heavy atom count of 19 .Scientific Research Applications

Lichen Xanthones and Synthesis

- Xanthones like 1-hydroxy-3,6-dimethoxy-xanthone, among others, have been isolated from lichens such as Pertusaria sulphurata. Their synthesis, including that of chlorinated xanthones, provides insights into the structural diversity of xanthones derived from natural sources (Elix, Musidlak, Sala, & Sargent, 1978).

Endophytic Fungi and Natural Xanthones

- Endophytic fungi like Xylaria sp. FRR 5657 produce novel xanthones with unique structures. The complete NMR assignments for these xanthones contribute to the understanding of naturally occurring xanthones and their biosynthesis (Davis & Pierens, 2006).

Mangrove Endophytic Fungus Derived Xanthones

- Another study identified new xanthone derivatives from a mangrove endophytic fungus. These compounds were explored for their structural properties and potential pharmacological activities, highlighting the biological significance of xanthones in natural products research (Huang, Yang, Yin, She, & Lin, 2010).

Peptide Synthesis and Protecting Groups

- Research on 9H-xanthen-9-yl (Xan) derivatives, including methoxy derivatives, has shown their application in peptide synthesis. These compounds serve as protecting groups for cysteine, showcasing their utility in biochemical and synthetic applications (Han & Bárány, 1997).

Alzheimer’s Disease Treatment Research

- Novel compounds synthesized from 3-methoxy-2-hydroxybenzaldehyde have been studied for their potential in treating Alzheimer's disease. This research demonstrates the application of xanthones and related compounds in developing therapeutic agents (Figueroa-Villar, 2017).

Electrophilic Reactivity Studies

- Studies on the electrophilic reactivity of tetrabromorhodamine 123, a derivative of 9H-xanthen-9-one, reveal insights into the electronic properties of xanthones. This research contributes to understanding the chemical behavior of xanthone derivatives (Ferreira et al., 2012).

Mangrove Endophytic Fungus Xanthones

- Additional xanthone derivatives were isolated from another mangrove endophytic fungus, Phoma sp. These compounds add to the diversity of xanthones known from marine and mangrove ecosystems, further expanding the chemical space of xanthones (Pan et al., 2010).

Synthesis and Structural Studies

- Synthetic approaches to creating xanthones, such as garcinone A, provide valuable insights into the structural and chemical aspects of xanthone derivatives. These studies contribute to the understanding of xanthones' chemical properties and potential applications (Ahluwalia & Tehim, 1984).

Antitumor Agents and Structure-Activity Relationships

- Research on disubstituted 9-oxo-9H-xanthene-4-acetic acids has explored their potential as antitumor agents. This work demonstrates the significance of structural modifications in enhancing the therapeutic potential of xanthone derivatives (Rewcastle et al., 1991).

Mechanism of Action

Target of Action

This compound belongs to the class of xanthones, a group of secondary metabolites produced by plant organisms . Xanthones are known for their wide structural variety and numerous biological activities, making them valuable metabolites for use in the pharmaceutical field .

Mode of Action

These interactions often involve binding to proteins or enzymes, altering their function and leading to changes at the cellular level .

Biochemical Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate

Result of Action

Xanthones are known to exhibit a broad array of pharmacological properties, such as antitumor, antidiabetic, and antimicrobial activities . The exact effects would depend on the specific targets and mode of action of the compound.

Properties

IUPAC Name |

1,3-dihydroxy-5-methoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-10-4-2-3-8-13(17)12-9(16)5-7(15)6-11(12)19-14(8)10/h2-6,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLPDGXDCPXOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

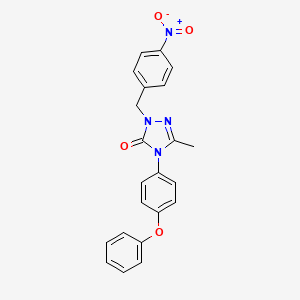

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)

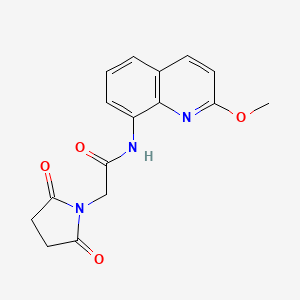

![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)

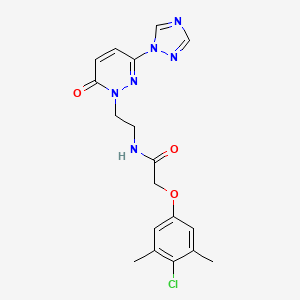

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2467664.png)

![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)